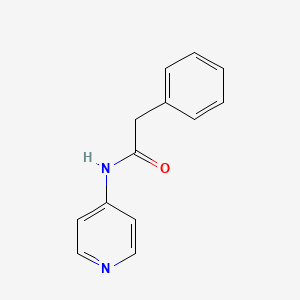

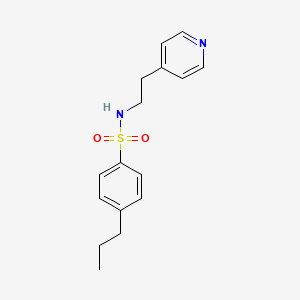

![molecular formula C16H20N2O2 B5569318 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a small molecule inhibitor of the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. Due to its ability to modulate NF-κB activity, QNZ has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Scientific Research Applications

Synthesis and Chemical Properties

- Novel quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides have been prepared, showcasing the utility of quinoline derivatives in the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides. The Newman–Kwart rearrangement has been identified as a highly useful method for the concise synthesis of these compounds from available quinolinol building blocks (Kessabi et al., 2016).

Neuroprotective Applications

- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has demonstrated potent neuroprotective effects against global ischemia. It is a selective inhibitor of the quisqualate subtype of the glutamate receptor, indicating the potential of quinoline derivatives in neuroprotection (Sheardown et al., 1990).

Anticancer Activity

- Quinoline and its analogs have been studied for their anticancer activities, with a focus on their mechanisms of action, structure-activity relationship (SAR), and selective activity against various cancer drug targets. This includes inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, underscoring quinoline's potential as a scaffold in cancer drug discovery (Solomon & Lee, 2011).

Materials Science

- The interaction of N-methyl 8-hydroxy quinoline methyl sulphate with sepiolite, a clay mineral, has been explored. Acid treatment of sepiolite led to partial dissolution and demonstrated a strong interaction between the clay and the quinoline derivative. This study highlights the potential of quinoline compounds in materials applications, particularly for UV protection (Hoyo et al., 1993).

Mechanism of Action

Target of Action

Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with cells and have been screened for their efficacy against typical drugs

Biochemical Pathways

Quinoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

As a quinoline derivative, it may exhibit a range of biological activities, but specific effects would depend on its interaction with its targets .

Properties

IUPAC Name |

N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-15(19)18(11(2)3)10-13-9-12-7-5-6-8-14(12)17-16(13)20/h5-9,11H,4,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUZGOQHVXQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)